molecular formula C12H15BrO B8635988 2-bromo-1-(cyclopropylmethoxy)-4-ethyl-Benzene

2-bromo-1-(cyclopropylmethoxy)-4-ethyl-Benzene

Cat. No.: B8635988
M. Wt: 255.15 g/mol
InChI Key: WKZJSWNQALBJFK-UHFFFAOYSA-N
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Description

2-bromo-1-(cyclopropylmethoxy)-4-ethyl-Benzene is an organic compound with the molecular formula C12H15BrO It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a cyclopropylmethoxy group, and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(cyclopropylmethoxy)-4-ethyl-Benzene typically involves the bromination of a suitable benzene derivative followed by the introduction of the cyclopropylmethoxy and ethyl groups. One common method involves the following steps:

    Bromination: A benzene derivative is brominated using bromine (Br) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the desired position.

    Cyclopropylmethoxylation: The brominated benzene derivative is then reacted with cyclopropylmethanol in the presence of a base such as sodium hydride (NaH) to introduce the cyclopropylmethoxy group.

    Ethylation: Finally, the compound is ethylated using an ethylating agent such as ethyl iodide (CHI) in the presence of a base to introduce the ethyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-(cyclopropylmethoxy)-4-ethyl-Benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH), amines (NH), or alkyl groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO) or chromium trioxide (CrO) in acidic or basic medium.

    Reduction: Hydrogen gas (H) in the presence of a palladium (Pd) or platinum (Pt) catalyst.

Major Products Formed

    Substitution: Formation of 2-cyclopropylmethoxy-5-ethyl-phenol or 2-cyclopropylmethoxy-5-ethyl-aniline.

    Oxidation: Formation of 2-cyclopropylmethoxy-5-ethyl-benzaldehyde or 2-cyclopropylmethoxy-5-ethyl-benzoic acid.

    Reduction: Formation of 2-cyclopropylmethoxy-5-ethyl-benzene.

Scientific Research Applications

2-bromo-1-(cyclopropylmethoxy)-4-ethyl-Benzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-1-(cyclopropylmethoxy)-4-ethyl-Benzene involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopropylmethoxy group play crucial roles in its reactivity and interactions. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The ethyl group can influence the compound’s lipophilicity and its ability to interact with biological membranes.

Comparison with Similar Compounds

2-bromo-1-(cyclopropylmethoxy)-4-ethyl-Benzene can be compared with other similar compounds such as:

    1-Bromo-2-cyclopropylmethoxy-benzene: Lacks the ethyl group, which can affect its reactivity and applications.

    1-Bromo-2-ethoxy-5-ethyl-benzene: Contains an ethoxy group instead of a cyclopropylmethoxy group, leading to different chemical properties and applications.

    1-Bromo-2-cyclopropylmethoxy-4-ethyl-benzene: The position of the ethyl group is different, which can influence its reactivity and interactions.

Properties

Molecular Formula

C12H15BrO

Molecular Weight

255.15 g/mol

IUPAC Name

2-bromo-1-(cyclopropylmethoxy)-4-ethylbenzene

InChI

InChI=1S/C12H15BrO/c1-2-9-5-6-12(11(13)7-9)14-8-10-3-4-10/h5-7,10H,2-4,8H2,1H3

InChI Key

WKZJSWNQALBJFK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)OCC2CC2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Starting from 2-bromo-4-ethyl-phenol (example B.a5) and commercially available bromomethyl-cyclopropane the title compound is obtained as colorless oil after distillation at 10 mbar.
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